N'-tert-butyl-N-nitroguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

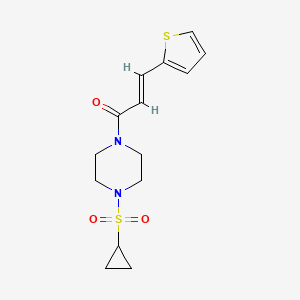

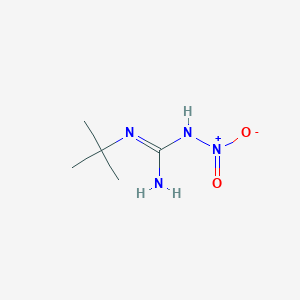

The molecular formula of N’-tert-butyl-N-nitroguanidine is C5H12N4O2 . Its molecular weight is 160.18 . The IUPAC name is 1-(tert-butyl)-3-nitroguanidine .

Physical And Chemical Properties Analysis

N’-tert-butyl-N-nitroguanidine is a powder with a melting point of 199-201°C . The storage temperature is 4°C .

Applications De Recherche Scientifique

Carcinogenesis Studies

Carcinogenic Effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Research has shown that MNNG, a related compound to N'-tert-butyl-N-nitroguanidine, has significant effects on carcinogenesis. In a study, the modification effects of phenolic antioxidants on MNNG-induced forestomach and glandular stomach carcinogenesis were investigated. The study found varying effects of antioxidants on the carcinogenic process initiated by MNNG (Hirose et al., 1988).

Impact of Low Dose Combinations of Antioxidants on Carcinogenesis

Another study examined the combined effects of low doses of promoters or carcinogens on forestomach carcinogenesis in rats pretreated with MNNG. This study revealed that although low doses of individual promoters/carcinogens did not have significant promoting activity, their combination exerted a strong enhancing influence on rat forestomach carcinogenesis (Hirose et al., 1991).

Chemical Synthesis and Analysis

Synthesis of Spirocyclopropanated Analogues

Research into the synthesis of spirocyclopropanated analogues of certain insecticides used tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This study provided insights into the chemical synthesis processes involving compounds related to N'-tert-butyl-N-nitroguanidine (Brackmann et al., 2005).

Nitrocarbodiimide Synthesis

Another study focused on the synthesis of N-(tert-butyl)-N'-nitrocarbodiimide, a compound related to N'-tert-butyl-N-nitroguanidine. This research provided insights into the reaction of N-alkyl-N′-(trimethylsilyl)carbodiimides with nitrating agents and its implications for chemical synthesis (Churakov et al., 2018).

Environmental Impact and Biodegradation

- Aerobic Mineralization of Nitroguanidine: A study on the aerobic mineralization of nitroguanidine (NQ) by Variovorax strain VC1 isolated from soil highlighted the potential for microbial remediation of NQ in soil. This research is particularly relevant to the environmental impact and biodegradation of compounds like N'-tert-butyl-N-nitroguanidine (Perreault et al., 2012).

Review and Comprehensive Studies

- Review on Energetic Nitroguanidine Derivatives: A review paper provided an overview of energetic Nitroguanidine derivatives, including N-methyl-N'-nitroguanidine and its applications. This review is helpful in understanding the broader context of the scientific applications of compounds similar to N'-tert-butyl-N-nitroguanidine (Zhang, 2013).

Mécanisme D'action

Target of Action

It is known that guanidine compounds often interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that the compound may interact with its targets through the nitroguanidine group, which could potentially form hydrogen bonds with the target molecules .

Biochemical Pathways

Guanidine compounds are known to be involved in a variety of biological processes, including protein synthesis and cellular signaling .

Pharmacokinetics

Guanidine compounds are generally well-absorbed and distributed throughout the body, and they are metabolized by the liver and excreted in the urine .

Result of Action

Guanidine compounds are known to have a variety of biological effects, including anti-inflammatory, neuroprotective, anti-aging, and anti-diabetic effects .

Action Environment

The action of N’-tert-butyl-N-nitroguanidine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by changes in temperature or pH .

Safety and Hazards

Propriétés

IUPAC Name |

2-tert-butyl-1-nitroguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c1-5(2,3)7-4(6)8-9(10)11/h1-3H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCRYSVMXFATCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N)N[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2420845.png)

![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)